Magnesium lithospermate B

Aldose reductase inhibition Diabetic complications In vitro IC50

Procure Magnesium lithospermate B (MLB; CAS 122021-74-3) as a functionally distinct, multi-target caffeic acid tetramer. Unlike generic polyphenols (rosmarinic acid, caffeic acid, lithospermic acid), MLB delivers concurrent aldose reductase inhibition (IC50 0.04 µM—2.5× more potent than epalrestat), endothelial Nrf2/HO-1 pathway activation via PI3K/Akt, and suppression of store-operated Ca²⁺ entry. Its unique 95.5% biliary excretion, high kidney distribution (AUC 51.6 mg·h/L), and additive renal hemodynamic improvement with captopril make it the only defensible tool for diabetic nephropathy, renal I/R, and vascular biology studies. Not interchangeable with monomeric or generic antioxidant analogs.

Molecular Formula C36H28MgO16
Molecular Weight 740.9 g/mol
Cat. No. B608601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium lithospermate B
SynonymsLithospermate B;  Magnesium lithospermate B;  Magnesium tanshinoate B;  Lithospermic acid B Mg complex; 
Molecular FormulaC36H28MgO16
Molecular Weight740.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2]
InChIInChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2/b10-5+;
InChIKeyANUBYMNVOPVATP-OAZHBLANSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Magnesium Lithospermate B: Procurement and Characterization Overview for Cardiovascular Research


Magnesium lithospermate B (MLB; CAS 122021-74-3), also referred to as lithospermic acid B magnesium salt or salvianolic acid B magnesium, is a caffeic acid tetramer isolated from the roots of Salvia miltiorrhiza (Danshen). MLB is a water-soluble polyphenolic component of the clinically approved S. miltiorrhiza depside salt formulation and is characterized by a molecular weight of approximately 718 Da. It functions as a multi-target agent with documented antioxidant [1], aldose reductase inhibitory [2], and endothelial protective [3] activities, distinguishing it from other in-class polyphenols with narrower mechanisms.

Why Magnesium Lithospermate B Cannot Be Substituted with Generic Polyphenolic Antioxidants


Substituting MLB with generic polyphenolic antioxidants (e.g., rosmarinic acid, lithospermic acid, caffeic acid) or structurally related analogs is not scientifically defensible due to critical divergences in pharmacokinetic fate, target selectivity, and pharmacodynamic potency. MLB exhibits an exceptionally high biliary excretion profile (95.5% recovery within 30 h post-IV administration) and distinct tissue distribution patterns that are not mirrored by its closest in-class comparators [1]. Furthermore, MLB demonstrates a unique dual mechanism of aldose reductase inhibition (IC50 = 0.04 µM) and endothelial Nrf2 pathway activation that is absent in its monomeric analogs, rendering it functionally non-interchangeable for applications requiring simultaneous vascular protection and antioxidant defense [2].

Quantitative Differentiation of Magnesium Lithospermate B from Analogs and In-Class Alternatives


Aldose Reductase Inhibition Potency: MLB vs. Epalrestat

Magnesium lithospermate B exhibits an in vitro IC50 of 0.04 µM against aldose reductase, which is 2.5-fold more potent than the clinically used aldose reductase inhibitor epalrestat (IC50 = 0.1 µM) [1]. This establishes MLB as a high-potency inhibitor relative to a benchmark clinical comparator.

Aldose reductase inhibition Diabetic complications In vitro IC50

Endothelial Protection in Hyperglycemia: MLB vs. Alpha-Lipoic Acid

In a type 2 diabetes rat model (OLETF rats), MLB treatment (20 weeks) produced a significantly greater attenuation of endothelium-dependent vasodilation decline compared to an equivalent dose of alpha-lipoic acid, a standard antioxidant control [1]. MLB uniquely restored eNOS phosphorylation and activity in hyperglycemic endothelial cells, an effect that alpha-lipoic acid could not replicate [1].

Endothelial dysfunction Diabetes eNOS activation

Renal Hemodynamic Improvement: MLB vs. Captopril Combination

In rats with adenine-induced renal failure, MLB at 10 mg/kg significantly increased glomerular filtration rate, renal plasma flow, and renal blood flow [1]. The combination of MLB with captopril (2 mg/kg) further augmented these renal functional parameters beyond captopril alone, indicating additive benefit [1].

Renal function Glomerular filtration rate Adenine-induced renal failure

Pharmacokinetic Divergence: MLB vs. Rosmarinic Acid and Lithospermic Acid

Following IV administration of 60 mg/kg S. miltiorrhiza depside salts in rats, MLB (as lithospermic acid B) exhibited an AUC of 51.6 mg·h/L and a t1/2 of 1.04 h, compared to rosmarinic acid (AUC = 6.6 mg·h/L, t1/2 = 0.75 h) and lithospermic acid (AUC = 25.2 mg·h/L, t1/2 = 2.0 h) [1]. MLB also showed the highest kidney tissue distribution among the three, with AUC ranking: kidney > lung > liver > heart > spleen > brain [1].

Pharmacokinetics Tissue distribution Elimination half-life

Vascular Smooth Muscle Cell Calcium Regulation: MLB vs. Magnesium Lithospermate and Sodium Rosmarinate

In rat thoracic aorta vascular smooth muscle cells (VSMCs), MLB uniquely suppressed the increase in intracellular calcium ([Ca2+]i) induced by 1 µM thapsigargin (an ER Ca2+-ATPase inhibitor) in the absence of extracellular Ca2+, whereas magnesium lithospermate (ML) and sodium rosmarinate (SR) had no effect . All three compounds attenuated ATP-induced Ca2+ release, but only MLB demonstrated this specific modulation of store-operated calcium entry.

Vascular smooth muscle Calcium homeostasis Vasodilation

Antioxidant Radical Scavenging: MLB vs. Caffeic Acid and α-Tocopherol

In DPPH radical scavenging assays, MLB demonstrated superior activity compared to its monomer caffeic acid and the reference antioxidant α-tocopherol. While exact IC50 values are not reported in the source, the DPPH radical scavenging activity of MLB was qualitatively stronger than that of α-tocopherol [1]. Notably, the methylated metabolites (M1, M2) of MLB also retained potent radical scavenging activity, with M1 being more potent than caffeic acid and α-tocopherol but weaker than MLB itself [1].

DPPH radical scavenging Antioxidant potency In vitro assay

Optimal Application Scenarios for Magnesium Lithospermate B Based on Quantified Differentiation


Diabetic Nephropathy and Renal Fibrosis Research

MLB's high kidney tissue distribution (AUC = 51.6 mg·h/L with kidney > lung > liver > heart), combined with its additive renal hemodynamic improvement when co-administered with captopril [1], makes it an ideal tool compound for investigating diabetic nephropathy and chronic kidney disease progression. Its ability to increase GFR and renal blood flow in adenine-induced renal failure models [1] directly supports its use in renal microcirculation studies.

Diabetic Vascular Complication Studies Requiring Dual Aldose Reductase and Antioxidant Activity

MLB's potent aldose reductase inhibition (IC50 = 0.04 µM, 2.5-fold more potent than epalrestat) [1] coupled with its superior endothelial protective effects versus alpha-lipoic acid [2] positions it as a preferred agent for studying diabetic atherosclerosis and endothelial dysfunction. Its activation of the Nrf2/HO-1 pathway via PI3K/Akt [2] provides a mechanistic basis not shared by standard antioxidants.

Vascular Smooth Muscle Calcium Signaling and Vasodilation Studies

MLB's unique suppression of thapsigargin-induced intracellular calcium elevation in VSMCs, which is not observed with magnesium lithospermate or sodium rosmarinate [1], makes it the compound of choice for investigating store-operated calcium entry mechanisms and vasodilatory pathways in vascular biology. This differentiation is critical for studies aiming to dissect calcium-dependent versus calcium-independent vasorelaxation.

Ischemia-Reperfusion Injury Models with Renal or Cardiac Endpoints

MLB's demonstrated ability to protect against myocardial ischemia-reperfusion injury via Akt-dependent pathways [1] and its rapid biliary excretion (95.5% recovery within 30 h) and metabolism to active methylated metabolites [2] support its use in acute I/R injury models where rapid clearance and sustained metabolite activity are advantageous. Its high kidney exposure also favors renal I/R applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Magnesium lithospermate B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.